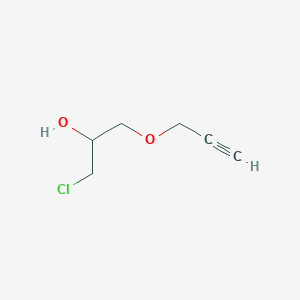
1-Chloro-3-prop-2-ynoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-prop-2-ynoxypropan-2-ol is an organic compound with a unique structure that includes a chloro group, a propynyloxy group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(2-propynyloxy)-2-propanol typically involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1-chloro-3-(2-propynyloxy)-2-propanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-prop-2-ynoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(2-propynyloxy)-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-prop-2-ynoxypropan-2-ol can be compared with other similar compounds, such as:
1-Chloro-2-propanol: Lacks the propynyloxy group, leading to different reactivity and applications.
3-Chloro-1-propanol: Similar backbone but different positioning of the chloro group, affecting its chemical behavior.
2-Propynyloxy-1-propanol: Contains the propynyloxy group but lacks the chloro group, resulting in distinct properties.
Propriétés
Numéro CAS |
18180-29-5 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
Clé InChI |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
SMILES canonique |
C#CCOCC(CCl)O |
Key on ui other cas no. |
18180-29-5 |
Synonymes |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















